

Rifapentine-D8: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: Rifapentine-D8

Cat. No.: B15561802

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for **Rifapentine-D8**. As a deuterated analog of Rifapentine, its stability profile is comparable to the parent compound. This document synthesizes available data on storage, handling, and stability under various stress conditions, providing essential information for its use as an internal standard in analytical and pharmacokinetic research.

Overview and Storage Recommendations

Rifapentine-D8 is a stable isotope-labeled version of Rifapentine, an antibiotic used in the treatment of tuberculosis. It serves as an invaluable internal standard for bioanalytical methods, enabling precise quantification in complex biological matrices. Proper storage is paramount to maintain its integrity and ensure the accuracy of experimental results.

Based on information from various suppliers, the following storage conditions are recommended:

- Long-term Storage: For extended periods, **Rifapentine-D8** should be stored at -20°C.
- Short-term Storage: For more immediate use, refrigeration at 2-8°C is also acceptable.

For the non-deuterated form, Rifapentine, tablets are typically stored at room temperature, between 20°C and 25°C, and protected from excessive heat and humidity.

Quantitative Stability Data

Forced degradation studies are critical for understanding the intrinsic stability of a drug substance. While specific quantitative stability data for **Rifapentine-D8** is not extensively published, the stability profile of Rifapentine provides a strong surrogate. The following table summarizes data from forced degradation studies on Rifapentine.

Stress Condition	Reagent/Details	Duration	Temperature	Degradation (%)	Reference
Acid Hydrolysis	0.1 M HCl	2 hours	Reflux	~30%	[1]
Alkaline Hydrolysis	0.1 M NaOH	30 minutes	Reflux	Significant	[2]
Oxidative Degradation	30% H ₂ O ₂	24 hours	Room Temp.	Significant	[2]
Thermal Degradation	Heat	48 hours	80°C	Minimal	[2]
Photolytic Degradation	UV Light (254 nm)	24 hours	Room Temp.	Significant	[2]

Note: The term "Significant" is used where specific percentages were not provided in the source material but substantial degradation was reported.

Experimental Protocols

Stability-Indicating HPLC Method for Rifapentine

This protocol describes a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Rifapentine and its degradation products.

3.1.1. Chromatographic Conditions

- Column: Thermo BDS-Hypersil C18 (250mm × 4.6mm, 5µm)
- Mobile Phase: Gradient mixture of:

- Mobile Phase A: 0.025M Sodium dihydrogen orthophosphate buffer (pH 7.7) and acetonitrile (90:10 v/v)
- Mobile Phase B: 0.025M Sodium dihydrogen orthophosphate buffer (pH 7.7) and acetonitrile (30:70 v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Column Temperature: 25°C
- Injection Volume: 20 µL

3.1.2. Sample Preparation for Forced Degradation Studies

- Acid Degradation: Dissolve 50 mg of Rifapentine in 50 mL of 0.1 M HCl. Reflux for 2 hours, cool, and neutralize with 0.1 M NaOH. Dilute with diluent to the desired concentration.
- Alkaline Degradation: Dissolve 50 mg of Rifapentine in 50 mL of 0.1 M NaOH. Reflux for 30 minutes, cool, and neutralize with 0.1 M HCl. Dilute with diluent.
- Oxidative Degradation: Dissolve 50 mg of Rifapentine in 50 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours and then dilute.
- Thermal Degradation: Keep 50 mg of solid Rifapentine in an oven at 80°C for 48 hours. Dissolve in diluent to the required concentration.
- Photolytic Degradation: Expose a solution of Rifapentine (1000 µg/mL) to UV light (254 nm) for 24 hours and then dilute.

Bioanalytical LC-MS/MS Method Using Rifapentine-D8

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rifapentine in human plasma using **Rifapentine-D8** as an internal standard.

3.2.1. Chromatographic and Mass Spectrometric Conditions

- Column: Supelco Discovery C18 (10 cm × 4.6 mm, 5 µm)
- Mobile Phase: Acetonitrile/Methanol (50:50 v/v) and 10 mM Ammonium Formate (70:30 v/v)
- Flow Rate: 1.0 mL/min
- Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode
- MRM Transitions: Specific ion transitions for Rifapentine, 25-desacetyl rifapentine, and their deuterated internal standards (Rifapentine-D9 and 25-desacetyl **rifapentine-D8**) are monitored

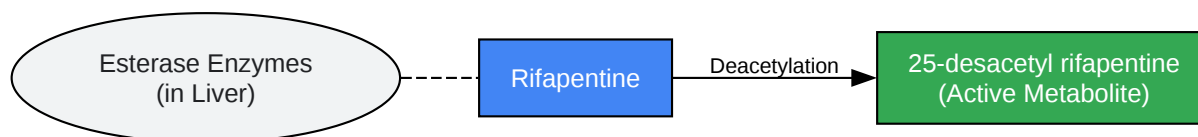
3.2.2. Sample Preparation

- To a 50 µL aliquot of human plasma, add 25 µL of the internal standard working solution (containing Rifapentine-D9 and 25-desacetyl **rifapentine-D8**) and 25 µL of methanol
- Vortex the sample and then add 150 µL of a protein precipitation solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid)
- Vortex again and centrifuge to pellet the precipitated proteins.
- Inject the supernatant into the LC-MS/MS system.

Visualizations

Metabolic Pathway of Rifapentine

Rifapentine is primarily metabolized in the liver to its active metabolite, 25-desacetyl rifapentine, through the action of esterase enzymes.

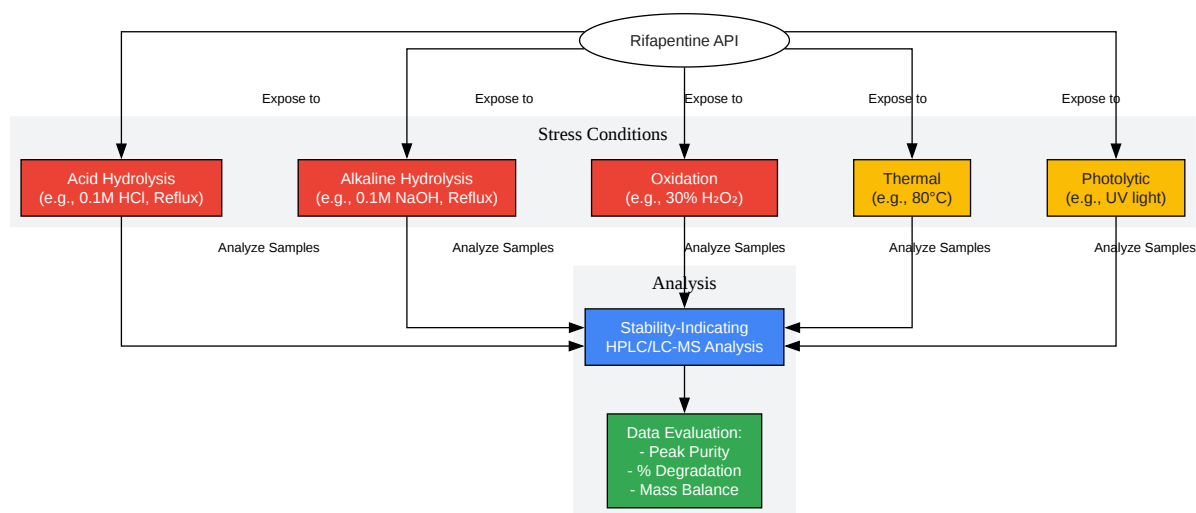


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Caption: Metabolic conversion of Rifapentine.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a general workflow for conducting a forced degradation study of Rifapentine to assess its stability.



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Caption: Forced degradation study workflow.

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References

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